

# Application Note: Reductive Amination Strategies for Azetidiny Pyridazine Scaffolds

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## Compound of Interest

Compound Name: 3-(Azetidin-3-yl)pyridazine

Cat. No.: B13497369

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## Introduction & Chemical Context

The azetidiny pyridazine motif (Figure 1) has emerged as a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitors (e.g., JAK, IRAK4) and GPCR modulators. This scaffold offers a unique combination of vectors: the pyridazine ring provides an electron-deficient aromatic system capable of critical hydrogen bonding, while the azetidine ring introduces a rigid,  $sp^3$ -rich spacer that directs substituents into specific vectors unlike its 5- and 6-membered homologs (pyrrolidine/piperidine).

However, functionalizing this scaffold via reductive amination presents specific challenges:

- **Ring Strain:** The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high thermal stress.
- **Electronic Deactivation:** When the pyridazine is attached to the azetidine nitrogen (N1), its electron-withdrawing nature reduces the nucleophilicity of the system.
- **Steric Puckering:** The azetidine ring exists in a puckered conformation, which can sterically impede nucleophilic attack at the C3 position, particularly for secondary amine formation.

This guide details two field-proven protocols designed to overcome these barriers, ensuring high yields and scaffold integrity.

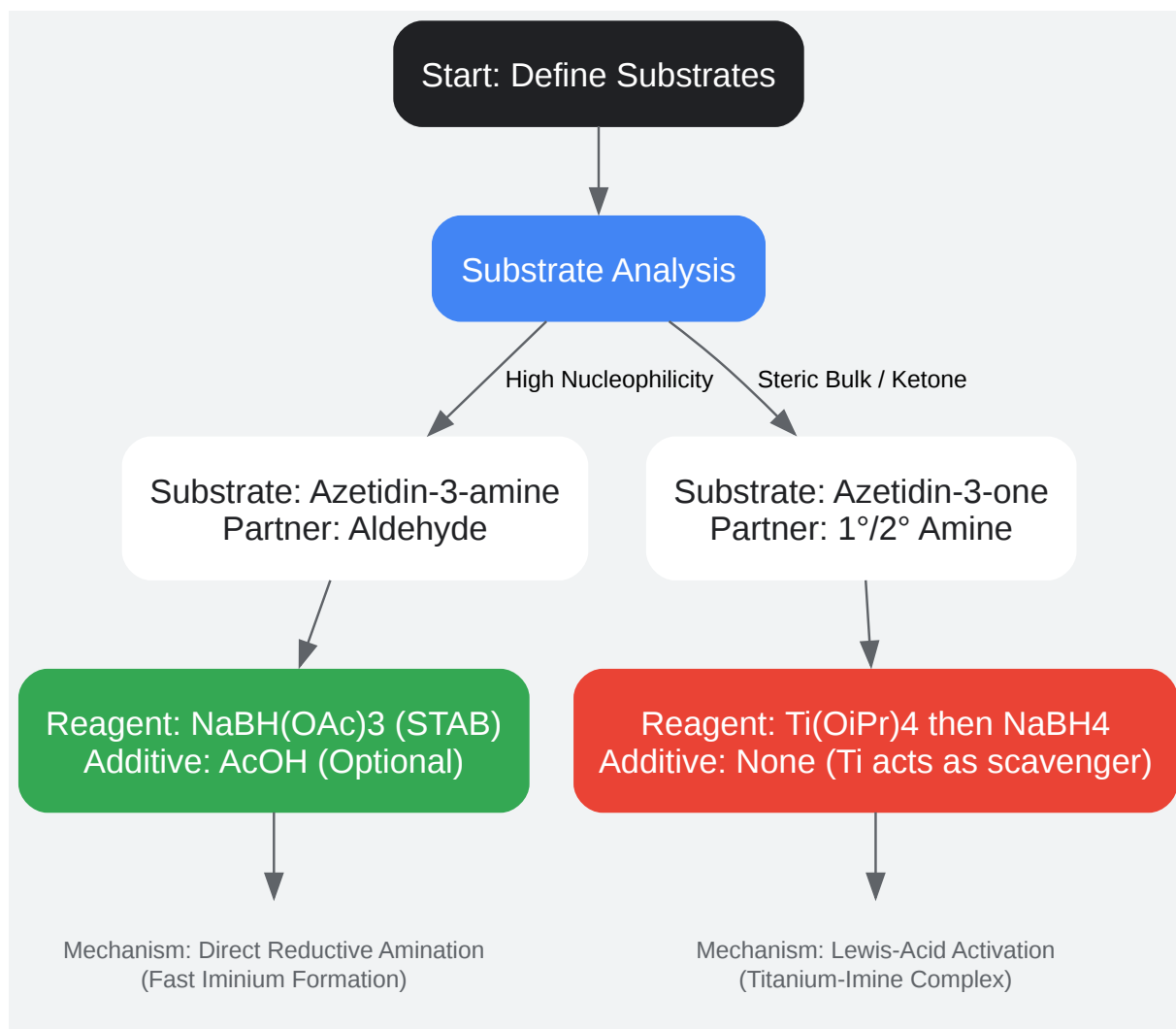
## Mechanistic Decision Matrix

Successful reductive amination on this scaffold relies on selecting the correct hydride source and activation strategy based on the carbonyl partner.

## Reaction Pathway & Reagent Selection

The choice of protocol is dictated by the stability of the iminium intermediate.

- Protocol A (STAB): Best for reacting 1-(pyridazin-3-yl)azetidin-3-amine with aldehydes. The imine forms readily; Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure without pre-equilibrium.
- Protocol B (Ti-Mediated): Best for reacting 1-(pyridazin-3-yl)azetidin-3-one with amines. Azetidinones are less electrophilic and sterically hindered. Titanium(IV) isopropoxide is required to act as a Lewis acid and water scavenger to drive imine formation before reduction.[\[1\]](#)



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Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on azetidiny pyridazine substrate type.

## Protocol A: The "Standard" STAB Method

Target: Functionalization of 1-(pyridazin-3-yl)azetidin-3-amine with aldehydes. Reference Grounding: Based on the foundational work by Abdel-Magid et al. [1].[2]

### Rationale

Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for imines over aldehydes. This prevents the direct reduction of the aldehyde starting material to an alcohol, a common side reaction with  $\text{NaBH}_4$ .

## Materials

- Amine: 1-(pyridazin-3-yl)azetidin-3-amine (1.0 equiv)
- Carbonyl: Aldehyde (1.1 – 1.2 equiv)
- Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
- Additive: Glacial Acetic Acid (AcOH)

## Step-by-Step Procedure

- Imine Formation (Equilibration):
  - Charge a reaction vial with the azetidin-3-amine (1.0 equiv) and DCE (0.1 M – 0.2 M concentration).
  - Add the aldehyde (1.1 equiv).
  - Critical Step: If the amine is supplied as a salt (e.g., HCl salt), add TEA or DIPEA (1.0 equiv) to free-base.
  - Add AcOH (1–2 equiv). The pH should be slightly acidic (pH 5–6) to catalyze iminium formation without opening the azetidine ring.
  - Stir at Room Temperature (RT) for 30–60 minutes.
- Reduction:
  - Add STAB (1.5 equiv) in a single portion.
  - Note: Mild gas evolution may occur.

- Stir at RT for 2–16 hours. Monitor via LCMS for the disappearance of the amine (M+H) and appearance of the product.
- Quench & Workup:
  - Quench by adding saturated aqueous NaHCO<sub>3</sub>. Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.
  - Extract with DCM or EtOAc (x3).
  - Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification:
  - Flash chromatography (DCM/MeOH/NH<sub>3</sub> gradient). Azetidiny l amines are polar; ensure the silica is deactivated with ammonia or use amine-functionalized silica.

## Protocol B: Titanium(IV) Isopropoxide Mediated Method

Target: Functionalization of 1-(pyridazin-3-yl)azetid in-3-one with amines (especially secondary amines). Reference Grounding: Based on the Mattson protocol for sterically hindered/unreactive ketones [2].

### Rationale

Azetidin-3-ones are sterically congested. Direct condensation with amines is unfavorable due to the equilibrium favoring the ketone + amine + water. Ti(OiPr)<sub>4</sub> serves a dual purpose:

- Lewis Acid: Activates the carbonyl oxygen.
- Water Scavenger: Irreversibly hydrolyzes to TiO<sub>2</sub>/Ti(OH)<sub>x</sub>, driving the equilibrium toward the imine species.

### Materials

- Ketone: 1-(pyridazin-3-yl)azetid in-3-one (1.0 equiv)

- Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
- Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)
- Reductant: NaBH<sub>4</sub> (2.0 equiv) or NaCNBH<sub>3</sub>
- Solvent: Ethanol (absolute) or Methanol

## Step-by-Step Procedure

- Titanium Complex Formation:
  - In a dry vial under N<sub>2</sub>, combine the azetidin-3-one (1.0 equiv) and the amine (1.1 equiv).
  - Add Ti(OiPr)<sub>4</sub> (1.25 equiv) neat (or as a concentrated solution in THF if handling solids).
  - Stir the viscous mixture at RT for 2–4 hours.
  - Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.
- Reduction:
  - Dilute the reaction mixture carefully with absolute Ethanol (to ~0.2 M). Caution: Exothermic.
  - Add NaBH<sub>4</sub> (2.0 equiv) in small portions.
  - Stir at RT for 2–12 hours.
- Quench (The "Mattson Workup"):
  - This step is critical to avoid titanium emulsions.
  - Dilute with a small amount of water (or 1N NaOH) to precipitate the titanium salts.
  - The mixture will form a white, polymeric titanium oxide precipitate.

- Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or MeOH/DCM (1:9).
- Purification:
  - Concentrate the filtrate.
  - Purify via Reverse Phase Prep-HPLC (Acidic modifier: Formic acid) or Flash Chromatography.

## Comparative Data & Troubleshooting

### Reagent Compatibility Table

Variable	Protocol A (STAB)	Protocol B (Ti-Mediated)
Primary Substrate	Azetidin-3-amine + Aldehyde	Azetidin-3-one + Amine
Water Tolerance	Low (decomposes STAB slowly)	Zero (Ti reacts violently/consumes reagent)
Steric Tolerance	Moderate	High (Forces difficult condensations)
Reaction pH	Acidic (AcOH, pH 5-6)	Neutral/Basic (buffered by Ti)
Major Byproduct	Alcohol (from aldehyde reduction)	Isopropanol (from Ti hydrolysis)

### Troubleshooting Guide

- Issue: Low Conversion in Protocol A.
  - Cause: Iminium not forming.
  - Fix: Add activated 4Å molecular sieves to the reaction mixture before adding STAB. Increase AcOH to 5 equiv.
- Issue: Ring Opening of Azetidine.
  - Cause: pH too low (< 4) or temperature too high (> 40°C).

- Fix: Maintain RT.[1][3] Use weak acids (AcOH) rather than TFA or HCl.
- Issue: Titanium Emulsion in Protocol B.
  - Cause: Improper quench.
  - Fix: Use the "Ammonia Quench": Add 2M NH<sub>4</sub>OH to the reaction mixture. The titanium will precipitate as a filterable solid.

## References

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